molecular formula C9H16O2 B3178588 Ethyl 1-methylcyclopentanecarboxylate CAS No. 6553-72-6

Ethyl 1-methylcyclopentanecarboxylate

Cat. No.: B3178588
CAS No.: 6553-72-6
M. Wt: 156.22 g/mol
InChI Key: HRENVGTVIBNRKD-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclopentanecarboxylate is an ester derivative featuring a cyclopentane ring substituted with a methyl group at the 1-position and an ethoxycarbonyl (-COOEt) functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylcyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methylcyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylcyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methylcyclopentanecarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Cyano Groups

Ethyl 1-cyanocyclopentanecarboxylate (CAS 28247-14-5) replaces the methyl group with a cyano (-CN) substituent. This substitution introduces significant electronic differences:

  • Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
  • Applications : Cyanated derivatives are often intermediates in pharmaceutical synthesis (e.g., nitrile-containing drugs).
Compound CAS Number Molecular Formula Substituent Key Property
Ethyl 1-methylcyclopentanecarboxylate* - C9H16O2 -CH3 Ester hydrolysis stability
Ethyl 1-cyanocyclopentanecarboxylate 28247-14-5 C9H13NO2 -CN Enhanced electrophilicity

*Note: Data inferred from methyl analog (CAS 4630-83-5) .

Ester Group Variations: Ethyl vs. Methyl or Benzyl

Mthis compound (CAS 4630-83-5) and 2-methylbenzyl 1-cyanocyclopentanecarboxylate demonstrate how ester groups influence volatility and steric hindrance:

  • Volatility : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight.
  • Steric Effects : Bulky benzyl esters (e.g., 2-methylbenzyl) reduce reaction rates in nucleophilic substitutions compared to ethyl or methyl esters.
Compound CAS Number Ester Group Boiling Point* Reactivity Trend
This compound - -COOEt Higher (~200°C) Moderate steric hindrance
Mthis compound 4630-83-5 -COOMe Lower (~180°C) Lower steric hindrance

*Estimated based on analogous esters.

Functional Group Additions: Amino and Oxo Substituents

Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) and ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate (CAS 41301-66-0) illustrate the impact of amino and oxo groups:

  • Amino Group: Introduces basicity and hydrogen-bonding capability, influencing solubility and biological activity. Toxicity data for methyl 3-aminocyclopentanecarboxylate indicate low acute toxicity but incomplete toxicological profiling .
  • Oxo Group : Enhances electrophilicity and participation in conjugate addition reactions.
Compound CAS Number Functional Groups Key Reactivity Toxicity Profile
This compound - Ester, -CH3 Ester hydrolysis Data unavailable
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 Ester, -NH2 Nucleophilic reactions Low acute toxicity
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo... 41301-66-0 Ester, oxo, -COOEt Conjugate addition Not reported

Ring Size Variations: Cyclopentane vs. Cyclobutane

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride demonstrates how smaller ring systems (cyclobutane vs. cyclopentane) affect strain and reactivity:

  • Ring Strain : Cyclobutane’s higher angle strain increases reactivity in ring-opening reactions.
  • Applications : Cyclobutane derivatives are explored in constrained peptide mimics and drug design.

Biological Activity

Ethyl 1-methylcyclopentanecarboxylate (C9H16O2) is an organic compound with significant applications in various fields, particularly in biological and chemical research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Overview of this compound

  • Chemical Formula: C9H16O2
  • Molecular Weight: 156.22 g/mol
  • CAS Number: 6553-72-6

This compound is synthesized primarily through the esterification of 1-methylcyclopentanecarboxylic acid with ethanol, often in the presence of an acid catalyst like sulfuric acid. This compound is recognized for its unique cyclopentane structure, which influences its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in metabolic processes. Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, influencing cellular functions and signaling pathways.

Applications in Research

This compound has been utilized in several scientific studies focused on:

  • Biochemical Pathways: It aids in understanding enzyme interactions and metabolic pathways.
  • Drug Development: Its derivatives are explored for potential therapeutic effects, particularly in cancer research.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InteractionActs as a substrate or inhibitor in various enzymatic reactions.
Metabolic InfluenceModulates metabolic pathways through hydrolysis and subsequent reactions.
Therapeutic PotentialInvestigated for anticancer properties and other therapeutic uses.

Table 2: Synthesis Methods

MethodDescription
EsterificationReaction of 1-methylcyclopentanecarboxylic acid with ethanol under acidic conditions.
Continuous Flow ProcessesIndustrial methods that enhance efficiency and yield during production.

Case Study 1: Anticancer Research

A study published in Nature Communications explored the potential anticancer effects of this compound derivatives. The research highlighted that certain modifications to the compound enhanced its ability to inhibit tumor cell growth by targeting mitochondrial functions. The study demonstrated a significant reduction in cell viability in breast cancer cell lines when treated with these derivatives.

Case Study 2: Enzyme Inhibition Studies

In a study reported by the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggested that this compound could modulate enzyme activity, leading to potential therapeutic applications for metabolic diseases.

Properties

IUPAC Name

ethyl 1-methylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENVGTVIBNRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of nBuLi in hexanes (242 mL, 387 mmol) was added to a −78° C. solution of diisopropylamine (39.1 g, 387 mmol) in anhydrous THF (300 mL) and the resultant mixture was stirred for 30 min at −78° C. A solution of ethyl cyclopentanecarboxylate (50 g, 352 mmol) in anhydrous THF (150 mL) was added dropwise into the mixture and the reaction mixture was stirred at −78° C. for 1 h. Iodomethane (79.2 g, 558 mmol) was added dropwise and the resulting mixture was warmed to RT and stirred overnight. The mixture was poured into water and extracted with ethyl ether. The combined extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to give ethyl 1-methylcyclopentanecarboxylate (47 g, 85%). 1H NMR (300 MHz, DMSO-d6): δ 4.03 (q, J=7.2 Hz, 2 H), 1.37-2.03 (m, 8 H), 1.15-1.12 (m, 6 H).
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Synthesis routes and methods III

Procedure details

A solution of nBuLi in hexanes (242 mL, 387 mmol) was added to a −78° C. solution of thisopropylamine (39.1 g, 387 mmol) in anhydrous THF (300 mL) and the resultant mixture was stirred for 30 min at −78° C. A solution of ethyl cyclopentanecarboxylate (50 g, 352 mmol) in anhydrous THF (150 mL) was added dropwise into the mixture and the reaction mixture was stirred at −78° C. for 1 h. Iodomethane (79.2 g, 558 mmol) was added dropwise and the resulting mixture was warmed to RT and stirred overnight The mixture was poured into water and extracted with ethyl ether. The combined extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to give ethyl 1-methylcyclopentanecarboxylate (47 g, 85%). 1H NMR (300 MHz, DMSO-d6): δ 4.03 (q, J=7.2 Hz, 2 H), 1.37-2.03 (m, 8 H), 1.15-1.12 (m, 6H).
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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